4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one
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Overview
Description
4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 5-bromo-2-hydroxybenzaldehyde in the presence of aqueous sodium carbonate and 4-dimethylaminopyridine at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to specific enzymes. Its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one can be compared with other benzofuran derivatives such as:
5-phenyl-1-benzofuran-2-yl derivatives: These compounds also exhibit antimicrobial and antioxidant activities but differ in their specific functional groups and biological targets.
Benzofuran substituted chalcones: These compounds are known for their anticancer properties and are structurally similar but have different substituents on the benzofuran ring.
Properties
IUPAC Name |
4-(5-bromo-1-benzofuran-2-yl)-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO4/c18-10-1-3-14-9(5-10)6-16(21-14)13-8-17(20)22-15-4-2-11(19)7-12(13)15/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGVJZBRJMFFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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